Methyl 5-Fluoro-6-methylnicotinate

説明

BenchChem offers high-quality Methyl 5-Fluoro-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Fluoro-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

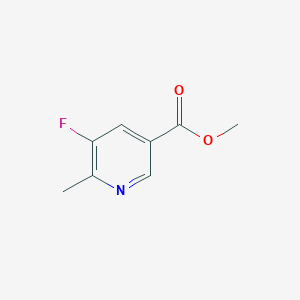

Structure

3D Structure

特性

IUPAC Name |

methyl 5-fluoro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIHBTMALUQXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188200 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253383-91-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253383-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-Fluoro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 5-Fluoro-6-methylnicotinate, a key building block in the development of novel therapeutics. Drawing upon established principles of organic chemistry and extensive experience in synthetic route optimization, this document details a proposed, robust pathway for the preparation of this valuable compound and outlines the expected analytical data for its thorough characterization. This guide is intended to empower researchers in medicinal chemistry and drug development with the foundational knowledge to confidently synthesize and utilize Methyl 5-Fluoro-6-methylnicotinate in their research endeavors.

Introduction and Significance

Methyl 5-Fluoro-6-methylnicotinate (CAS No. 1253383-91-3) is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Notably, Methyl 5-Fluoro-6-methylnicotinate serves as a crucial reactant in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) inhibitors, a class of therapeutic agents with potential applications in the treatment of autoimmune diseases.[1] The strategic placement of the fluoro and methyl groups on the pyridine ring makes this compound a highly sought-after intermediate for the construction of complex molecular architectures.

Proposed Synthetic Pathway

The synthesis of Methyl 5-Fluoro-6-methylnicotinate is most logically approached via a two-step sequence involving the initial preparation of 5-Fluoro-6-methylnicotinic acid, followed by its esterification.

Caption: Proposed two-step synthesis workflow for Methyl 5-Fluoro-6-methylnicotinate.

Step 1: Synthesis of 5-Fluoro-6-methylnicotinic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While a direct published procedure is elusive, a plausible approach involves the oxidation of a suitable starting material, such as 3-fluoro-2,5-lutidine. The choice of an oxidizing agent is crucial to selectively oxidize one of the methyl groups to a carboxylic acid. Potassium permanganate is a powerful and commonly used oxidant for this type of transformation on pyridine derivatives.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2,5-lutidine in water.

-

Addition of Oxidant: While vigorously stirring the solution, slowly add a solution of potassium permanganate in water through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below a designated point, typically around 30-40 °C, to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture will contain a precipitate of manganese dioxide. This can be removed by filtration. The filtrate is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-Fluoro-6-methylnicotinic acid.

-

Purification: The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-Fluoro-6-methylnicotinic acid.

Causality Behind Experimental Choices:

-

Potassium Permanganate: This strong oxidizing agent is effective in converting alkyl side chains on aromatic rings to carboxylic acids. The reaction conditions, particularly temperature, need to be carefully controlled to avoid over-oxidation or ring degradation.

-

Aqueous Medium: The use of water as a solvent is common for permanganate oxidations, as it is inexpensive, non-toxic, and effectively dissolves the permanganate salt.

-

Acidification: The product, a carboxylic acid, is soluble in its salt form under basic or neutral conditions. Acidification protonates the carboxylate, rendering it less soluble in water and allowing for its isolation by filtration.

Step 2: Esterification to Methyl 5-Fluoro-6-methylnicotinate

The final step is the esterification of the synthesized 5-Fluoro-6-methylnicotinic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Fluoro-6-methylnicotinic acid in an excess of methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The residue is then carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude Methyl 5-Fluoro-6-methylnicotinate. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium of the Fischer esterification towards the product side.

-

Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization and Extraction: The neutralization step is crucial to remove the acid catalyst and any unreacted carboxylic acid. The product ester is typically more soluble in organic solvents, allowing for its separation from the aqueous layer.

Characterization of Methyl 5-Fluoro-6-methylnicotinate

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected analytical data for Methyl 5-Fluoro-6-methylnicotinate. Disclaimer: The following data are predicted based on the chemical structure and data from analogous compounds, as experimental data is not publicly available.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. - A singlet (or a narrow doublet due to coupling with fluorine) for the methyl group protons (-CH₃) on the pyridine ring around 2.6 ppm. - Two distinct signals in the aromatic region for the two pyridine protons. The proton at position 2 would likely appear as a singlet (or a narrow doublet), and the proton at position 4 as a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | - A signal for the methyl ester carbon around 52 ppm. - A signal for the methyl group carbon on the pyridine ring around 18-22 ppm. - Signals for the six carbons of the pyridine ring, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. The carbonyl carbon of the ester would appear downfield, typically in the range of 165-170 ppm. |

| ¹⁹F NMR | - A single resonance in the typical range for an aryl fluoride, likely a singlet or a narrow multiplet due to coupling with nearby protons. The chemical shift would be influenced by the electronic environment of the pyridine ring. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹. - C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. - C-H stretching vibrations of the methyl and aromatic groups around 2900-3100 cm⁻¹. - A C-F stretching band, typically in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₈FNO₂ (169.15 g/mol ). - Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |

Safety and Handling

As a matter of standard laboratory practice, the synthesis of Methyl 5-Fluoro-6-methylnicotinate should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

-

The organic solvents used are flammable and should be kept away from ignition sources.

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents used.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of Methyl 5-Fluoro-6-methylnicotinate. By leveraging established synthetic methodologies and predictive analytical insights, researchers can confidently approach the preparation of this important building block. The successful synthesis of this compound will undoubtedly facilitate the advancement of research programs targeting RORγ and other key biological targets. The protocols and data presented herein serve as a robust foundation for further optimization and application in the dynamic field of drug discovery.

References

As a direct synthesis and characterization of Methyl 5-Fluoro-6-methylnicotinate is not widely published, this reference list includes sources for analogous compounds and general methodologies that support the proposed synthesis.

-

Methyl 6-methylnicotinate. PubChem. [Link]

-

Synthesis of methyl 6-methylnicotinate. PrepChem. [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-Fluoro-6-methylnicotinate

Prepared by: Gemini, Senior Application Scientist

Methyl 5-fluoro-6-methylnicotinate (CAS No. 1253383-91-3) is a fluorinated pyridine derivative that has emerged as a compound of significant interest for researchers in drug discovery and development.[1][2] Its structure, which combines a biologically relevant nicotinic acid scaffold with the unique modulatory properties of a fluorine atom, makes it a versatile intermediate for synthesizing complex molecular targets.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and fine-tuned pharmacokinetic profiles.[3][4] Methyl 5-fluoro-6-methylnicotinate provides a readily available platform to leverage these benefits. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing scientists with the foundational knowledge required for its effective use in the laboratory.

Chemical Structure and Identifiers:

-

IUPAC Name: Methyl 5-fluoro-6-methylpyridine-3-carboxylate

-

CAS Number: 1253383-91-3[1]

-

Molecular Formula: C₈H₈FNO₂[1]

-

Molecular Weight: 169.15 g/mol [1]

-

SMILES: O=C(OC)C1=CN=C(C)C(F)=C1[1]

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectral properties of a reagent is critical for its proper handling, reaction setup, and purification. While specific experimental data for this compound is not widely published, properties can be reliably inferred from closely related analogs and computational models.

Physicochemical Data Summary

The following table summarizes key physical properties. Data for related compounds is noted where specific information for Methyl 5-fluoro-6-methylnicotinate is unavailable.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white or brown solid. | Inferred from analogs like Methyl 6-methylnicotinate.[5][6] |

| Melting Point | Data not available. (Analog: Methyl 6-methylnicotinate melts at 34-37 °C). | [5] |

| Boiling Point | Data not available. (Analog: Methyl 6-methylnicotinate boils at 160 °C @ 106 mmHg). | [6] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and chloroform. | Based on chemical structure and data for similar compounds.[5] |

| pKa | Data not available. (Predicted for analog Methyl 6-methylnicotinate: 3.92 ± 0.10). | [7] |

| LogP | Data not available. (Calculated for isomer Methyl 6-fluoro-5-methylnicotinate: 1.316). | [8] |

| Storage | Store under an inert atmosphere at room temperature. | [1] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The expected spectral features are as follows:

-

¹H NMR (Proton NMR): The spectrum should feature distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.9 ppm), and a singlet for the methyl group on the ring (~2.5 ppm). The fluorine atom will induce coupling (splitting) in the signal of the adjacent aromatic proton.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals, including those for the carbonyl ester, the aromatic carbons (with C-F coupling visible), the methoxy carbon, and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) is expected at m/z 169.15, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₈FNO₂.[1][8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching frequencies for the pyridine ring (around 1500-1600 cm⁻¹), and a C-F stretching band.

Part 2: Synthesis and Reactivity

Recommended Synthesis Protocol: Fischer Esterification

A robust and widely applicable method for synthesizing Methyl 5-fluoro-6-methylnicotinate is the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-6-methylnicotinic acid. This acid-catalyzed reaction with methanol is a standard procedure in organic synthesis.[9]

Causality of Experimental Choices:

-

Reagents: 5-fluoro-6-methylnicotinic acid is the essential precursor. Methanol serves as both the solvent and the reactant. Thionyl chloride (SOCl₂) is an excellent choice for an acid catalyst as it reacts with methanol to form HCl in situ and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[9]

-

Temperature: Heating to reflux ensures a sufficient reaction rate for the esterification to proceed efficiently.

-

Workup: The aqueous workup with a basic solution (e.g., sodium bicarbonate or ammonia) is crucial to neutralize the excess acid catalyst and any unreacted starting material, facilitating the extraction of the neutral ester product into an organic solvent like ethyl acetate.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-6-methylnicotinic acid (1.0 eq) in an excess of methanol (approx. 10-20 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), cool the mixture in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Redissolve the residue in ethyl acetate. Carefully add ice-cold water and then slowly add a saturated aqueous solution of sodium bicarbonate or dilute ammonia until the pH of the aqueous layer is ~8.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-fluoro-6-methylnicotinate.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: Fischer esterification workflow for Methyl 5-fluoro-6-methylnicotinate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 5-fluoro-6-methylnicotinate is governed by the interplay of its functional groups: the ester, the methyl group, and the electron-deficient, fluorinated pyridine ring.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid (5-fluoro-6-methylnicotinic acid) under either acidic or basic (saponification) conditions. This is a fundamental transformation for creating derivatives or linking the molecule to other scaffolds.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, a property that is enhanced by the electron-withdrawing ester group. This electronic nature activates the ring towards nucleophilic attack. The fluorine atom at the C5 position can act as a leaving group, allowing for its displacement by various nucleophiles (e.g., amines, alkoxides, thiols) to generate new 5-substituted nicotinic acid derivatives.

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base. It can be protonated by strong acids or alkylated. Oxidation with reagents like m-CPBA can form the corresponding N-oxide, which can further alter the reactivity of the pyridine ring.

-

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (5-fluoro-6-methylpyridin-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity Pathways Diagram:

Caption: Key reactivity pathways of Methyl 5-fluoro-6-methylnicotinate.

Part 3: Applications and Safety

Applications in Drug Discovery

The primary value of Methyl 5-fluoro-6-methylnicotinate lies in its role as a versatile building block for the synthesis of high-value pharmaceutical targets. Fluorinated nicotinic acid derivatives are prevalent in many biologically active compounds.[3][10]

A notable application is its use as a reactant in the preparation of Retinoid-related orphan receptor gamma (RORγ) inhibitors.[2] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells. As such, it is a high-priority target for the development of novel therapeutics for autoimmune diseases like psoriasis and rheumatoid arthritis. The ability to use this fluorinated building block allows for the systematic exploration of structure-activity relationships to optimize inhibitor potency and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-fluoro-6-methylnicotinate is not widely available, data from closely related nicotinic acid esters provides a strong basis for safe handling protocols.[11][12]

-

Hazards: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Google Cloud.

- Methyl 5-Fluoro-6-methylnicotinate (Cas 185207-28-7) - Parchem. Parchem.

- Methyl 5-Fluoro-6-methylnicotinate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Chemsrc.com.

- 211122-38-2 | Methyl 6-fluoro-5-methylnicotin

- 1253383-91-3|Methyl 5-Fluoro-6-methylnicotin

- SAFETY D

- Methyl 5-methylnicotinate | 29681-45-6 | FM25454 - Biosynth. Biosynth.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- methyl 5-fluoro-6-methylnicotinate CAS#: 1253383-91-3 - ChemicalBook. ChemicalBook.

- Fluorine in drug discovery: Role, design and case studies. Google Cloud.

- Methyl 6-methylnicotinate: Comprehensive Overview and Applic

- 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India - Premier Group. Premier Group.

- METHYL 5-METHYLNICOTINATE synthesis - ChemicalBook. ChemicalBook.

- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- Chemical and physical properties of Methyl 6-methylnicotin

- Nicotinic acid derivatives: Application and uses, review - ResearchGate.

Sources

- 1. 1253383-91-3|Methyl 5-Fluoro-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 2. methyl 5-fluoro-6-methylnicotinate CAS#: 1253383-91-3 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. premierindia.co.in [premierindia.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. angenechemical.com [angenechemical.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

CAS number for Methyl 5-Fluoro-6-methylnicotinate

An In-Depth Technical Guide to Methyl 5-Fluoro-6-methylnicotinate (CAS: 1253383-91-3)

Introduction

Methyl 5-Fluoro-6-methylnicotinate is a fluorinated pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the pyridine ring, makes it an attractive intermediate for creating complex molecular architectures with tailored physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol, its primary application in drug discovery, and expected analytical characterizations. The compound is particularly noteworthy as a reactant in the synthesis of novel Retinoid-related orphan receptor gamma (RORγ) inhibitors, a promising class of therapeutics for autoimmune diseases.[1][2]

Physicochemical and Structural Properties

The foundational data for Methyl 5-Fluoro-6-methylnicotinate is summarized below. This information is critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1253383-91-3 | [3] |

| Molecular Formula | C₈H₈FNO₂ | N/A |

| Molecular Weight | 169.15 g/mol | N/A |

| IUPAC Name | methyl 5-fluoro-6-methylpyridine-3-carboxylate | N/A |

| Appearance | No data available | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Solubility | No data available | N/A |

Synthesis and Mechanistic Insights: A Proposed Protocol

While multiple synthetic routes can be envisioned, the most direct and reliable laboratory-scale preparation of Methyl 5-Fluoro-6-methylnicotinate involves the esterification of its corresponding carboxylic acid, 5-Fluoro-6-methylnicotinic acid. This precursor is a known intermediate in pharmaceutical research.[4] The following protocol is based on the well-established Fischer esterification method, widely documented for analogous nicotinic acids.[5]

Causality and Experimental Rationale

The chosen method, acid-catalyzed esterification, is a cornerstone of organic synthesis. The strong acid catalyst (sulfuric acid) serves a critical dual function: it protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic methanol. Every subsequent step is an equilibrium, and the reaction is driven to completion by using a large excess of methanol, which acts as both a reagent and the solvent.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of Methyl 5-Fluoro-6-methylnicotinate.

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-6-methylnicotinic acid (1.0 eq).

-

Add anhydrous methanol (20-30 mL per gram of acid). Stir the suspension at room temperature.

-

Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirring suspension.

-

-

Reaction Execution:

-

Once the acid addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

-

Maintain the reflux for 12-18 hours. The reaction's progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the resulting residue with ethyl acetate and transfer it to a separatory funnel.

-

Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions to neutralize the sulfuric acid. Caution: CO₂ evolution will cause pressure buildup.

-

Once neutralized (pH ~7-8), separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity Methyl 5-Fluoro-6-methylnicotinate.

-

Application in Drug Discovery: Targeting RORγ

The primary value of Methyl 5-Fluoro-6-methylnicotinate for drug development professionals lies in its role as a precursor to potent and selective RORγ modulators.

The RORγ Target and Its Therapeutic Relevance

The Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that functions as a critical transcription factor in the immune system.[1] Specifically, it governs the differentiation of T-helper 17 (Th17) cells, a lineage of lymphocytes that produce pro-inflammatory cytokines.[2] A growing body of evidence has implicated Th17 cells in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.[2] Therefore, inhibiting the transcriptional activity of RORγ presents a highly attractive therapeutic strategy to suppress Th17 cell differentiation and ameliorate inflammation in these conditions.[1][2]

Caption: Role of Methyl 5-Fluoro-6-methylnicotinate in the RORγ therapeutic pathway.

Analytical Characterization: Predicted Spectroscopic Data

While validated spectra for this specific compound are not publicly available, its structure allows for a reliable prediction of its key analytical signatures. Commercial suppliers confirm that analytical data, including NMR and LC-MS, is available upon request.[3]

-

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~8.8-9.0 ppm (d, 1H): Aromatic proton at the 2-position of the pyridine ring. It will appear as a doublet due to coupling with the fluorine atom at the 5-position.

-

δ ~8.0-8.2 ppm (s, 1H): Aromatic proton at the 4-position. It will appear as a singlet (or a very narrow doublet due to smaller long-range coupling).

-

δ ~3.9 ppm (s, 3H): The three protons of the methyl ester (-OCH₃) group.

-

δ ~2.6 ppm (s, 3H): The three protons of the methyl group at the 6-position of the pyridine ring.

-

-

¹³C NMR (predicted): The spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom in the molecule (5 aromatic carbons, 1 carbonyl carbon, and 2 methyl carbons).

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z = 169.15 or 170.16, respectively, confirming the compound's molecular weight.

Conclusion

Methyl 5-Fluoro-6-methylnicotinate (CAS: 1253383-91-3) is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development scientists. Its utility as a key intermediate for the synthesis of RORγ inhibitors positions it at the forefront of research into novel treatments for autoimmune disorders. The synthetic protocol and analytical predictions provided in this guide offer a solid foundation for researchers to incorporate this valuable compound into their discovery workflows, accelerating the development of next-generation therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.

- Route of Synthesis for methyl-6-methyinicotinate. (n.d.). Retrieved from a publicly available chemical synthesis document.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), Article 24.

- ChemicalBook. (n.d.). Methyl 6-methylnicotinate | 5470-70-2.

- LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10(3), 1783-1805.

- Mulder, J. A., et al. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 18(5), 630-637.

- Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. ScholarWorks@UARK.

- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) 1H NMR spectrum.

- BLD Pharm. (n.d.). 1253383-91-3|Methyl 5-Fluoro-6-methylnicotinate.

- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.

- Adel, N., et al. (2017). Synthesis of dihydroimidazole tethered imidazolinethiones and their activity as novel antagonists of the nuclear retinoic acid receptor-related orphan receptors (RORs). Bioorganic & Medicinal Chemistry Letters, 27(7), 1608-1610.

- Adel, N., et al. (2017).

- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.

- MySkinRecipes. (n.d.). 5-FLUORO-6-METHYLNICOTINIC ACID.

- BenchChem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

Sources

- 1. Synthesis of dihydroimidazole tethered imidazolinethiones and their activity as novel antagonists of the nuclear retinoic acid receptor-related orphan receptors (RORs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of dihydroimidazole tethered imidazolinethiones and their activity as novel antagonists of the nuclear retinoic acid receptor-related orphan receptors (RORs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1253383-91-3|Methyl 5-Fluoro-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 4. 5-FLUORO-6-METHYLNICOTINIC ACID [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-Fluoro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of Methyl 5-Fluoro-6-methylnicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry. As a key building block in the synthesis of advanced pharmaceutical agents, a thorough understanding of its structural characteristics is paramount for its effective utilization in drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the rationale behind its synthesis and the interpretation of its analytical data.

Core Molecular Identity and Physicochemical Properties

Methyl 5-Fluoro-6-methylnicotinate, identified by the CAS Number 1253383-91-3, is a substituted methyl nicotinate. The introduction of a fluorine atom and a methyl group onto the pyridine ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.

Table 1: Physicochemical Properties of Methyl 5-Fluoro-6-methylnicotinate

| Property | Value | Source |

| CAS Number | 1253383-91-3 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [2] |

| Molecular Weight | 169.15 g/mol | [2] |

| Predicted Boiling Point | 207.8 ± 40.0 °C | |

| Predicted Density | 1.199 ± 0.06 g/cm³ | |

| Predicted pKa | 1.49 ± 0.20 | |

| Appearance | Off-white to gray solid |

Note: Some physical properties are predicted values as experimental data is not widely available in published literature.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 5-Fluoro-6-methylnicotinate typically proceeds via the esterification of its corresponding carboxylic acid precursor, 5-Fluoro-6-methylnicotinic acid. This transformation is a cornerstone of organic synthesis, and the choice of esterification agent and reaction conditions is critical for achieving high yield and purity.

Recommended Synthesis Protocol: Fischer-Speier Esterification

A robust and scalable method for the preparation of Methyl 5-Fluoro-6-methylnicotinate is the Fischer-Speier esterification of 5-Fluoro-6-methylnicotinic acid. This acid-catalyzed reaction offers a straightforward and cost-effective route to the desired ester.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-Fluoro-6-methylnicotinic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1-0.2 equivalents) at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-Fluoro-6-methylnicotinate.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which could otherwise lead to the reverse hydrolysis reaction.

-

Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached in a shorter timeframe.

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the pyridine ring. The coupling between the fluorine atom and the adjacent aromatic proton will result in a characteristic doublet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions are expected.

-

C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (169.15).

-

Fragmentation Pattern: Common fragmentation pathways for methyl esters of nicotinic acids include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Application in Drug Discovery: A Precursor to RORγ Inhibitors

Methyl 5-Fluoro-6-methylnicotinate serves as a valuable intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors. RORγ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[3] The structural motifs present in Methyl 5-Fluoro-6-methylnicotinate provide a versatile platform for the elaboration into more complex molecules that can modulate the activity of RORγ.[3]

The fluorinated pyridine core is particularly advantageous in drug design. The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of the final drug candidate.

Caption: Role as a Precursor for RORγ Inhibitors.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling Methyl 5-Fluoro-6-methylnicotinate. Based on safety data for analogous compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.

General Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

Methyl 5-Fluoro-6-methylnicotinate is a molecule with significant potential in the field of medicinal chemistry, particularly as a building block for the development of RORγ inhibitors. Its unique structural features, imparted by the strategic placement of a fluorine atom and a methyl group, offer advantages in terms of metabolic stability and target engagement. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is essential for its successful application in the synthesis of next-generation therapeutics. Further research to fully characterize its experimental physicochemical properties and biological activity is warranted.

References

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-Fluoro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-Fluoro-6-methylnicotinate, a key building block in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring the integrity of synthesized compounds and for understanding their chemical behavior. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The methodologies presented herein are grounded in established spectroscopic principles and are designed to be a self-validating reference for researchers in the field.

Molecular Structure and Isomeric Context

Methyl 5-Fluoro-6-methylnicotinate (CAS No. 1253383-91-3) is a substituted pyridine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 6-position, and a methyl ester group at the 3-position. The presence and relative positions of these functional groups give rise to a unique spectroscopic fingerprint.

For comparative purposes, it is useful to consider its isomers, such as Methyl 6-fluoro-5-methylnicotinate (CAS No. 211122-38-2). While structurally similar, the different placement of the fluorine and methyl groups leads to distinct and measurable differences in their respective spectra, highlighting the power of spectroscopic methods in distinguishing between isomers.

Molecular Structure of Methyl 5-Fluoro-6-methylnicotinate

A 2D representation of Methyl 5-Fluoro-6-methylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide predicted ¹H and ¹³C NMR data for Methyl 5-Fluoro-6-methylnicotinate, along with detailed interpretations.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of Methyl 5-Fluoro-6-methylnicotinate is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region. The presence of the fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.6 | d | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. It will be split by the proton at the 4-position. |

| ~7.9 | dd | 1H | H-4 | The proton at the 4-position is coupled to both the proton at the 2-position and the fluorine atom at the 5-position. |

| ~3.9 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and appear as a singlet. |

| ~2.6 | d | 3H | -CH₃ | The methyl protons at the 6-position are coupled to the fluorine atom at the 5-position, resulting in a doublet. |

Causality Behind Experimental Choices in ¹H NMR:

-

Choice of Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to avoid overwhelming the spectrum with solvent protons. The choice of solvent can slightly influence the chemical shifts.

-

Operating Frequency: A higher magnetic field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex splitting patterns, especially the ¹H-¹⁹F couplings.

-

¹⁹F Decoupling: To confirm the ¹H-¹⁹F couplings, a ¹⁹F-decoupled ¹H NMR experiment can be performed. In this experiment, the fluorine nucleus is irradiated, causing the collapse of the doublets for H-4 and the -CH₃ group into a doublet and a singlet, respectively.

¹H-¹⁹F Coupling: The magnitude of the through-bond coupling between protons and fluorine depends on the number of intervening bonds.

-

³J(H-4, F-5): A typical three-bond coupling constant is expected to be in the range of 5-10 Hz.

-

⁴J(H-2, F-5): A smaller four-bond coupling might be observed.

-

⁴J(CH₃-6, F-5): A four-bond coupling is also expected for the methyl group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of Methyl 5-Fluoro-6-methylnicotinate is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~158 (d) | C-5 | This carbon is directly attached to the fluorine atom, causing a large downfield shift and a significant ¹J(C-F) coupling constant. |

| ~150 | C-6 | This carbon is attached to the methyl group and is part of the pyridine ring. |

| ~148 | C-2 | This carbon is adjacent to the nitrogen atom and is deshielded. |

| ~135 (d) | C-4 | This carbon is two bonds away from the fluorine atom and will show a smaller ²J(C-F) coupling. |

| ~125 | C-3 | This is the carbon to which the ester group is attached. |

| ~52 | -OCH₃ | The methyl carbon of the ester group. |

| ~20 (d) | -CH₃ | The methyl carbon at the 6-position will exhibit a small ³J(C-F) coupling. |

Causality Behind Experimental Choices in ¹³C NMR:

-

Proton Decoupling: Broadband proton decoupling is routinely employed to simplify the spectrum by removing the ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom (or a doublet for the carbon coupled to fluorine).

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) | Medium-Strong |

| ~1250 | C-O stretch (ester) | Strong |

| ~1100 | C-F stretch | Strong |

Interpretation of the IR Spectrum:

-

The strong absorption band around 1725 cm⁻¹ is highly characteristic of the carbonyl group in the methyl ester.

-

The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.

-

A strong band around 1100 cm⁻¹ is indicative of the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample of Methyl 5-Fluoro-6-methylnicotinate onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 169. This peak corresponds to the intact molecule with one electron removed. The presence of a nitrogen atom dictates that the molecular weight is odd, consistent with the Nitrogen Rule.

-

Major Fragment Ions:

-

m/z = 138: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z = 110: Loss of a carbonyl group (CO) from the m/z 138 fragment.

-

m/z = 154: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 140: Loss of an ethyl radical (•C₂H₅) is unlikely, but loss of CHO from the ester is possible.

-

Fragmentation Pathway Diagram:

A Technical Guide to the Preliminary Biological Activity of Fluorinated Nicotinates

Prepared by: Gemini, Senior Application Scientist

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the preliminary biological activities associated with fluorinated nicotinates (e.g., trifluoromethylpyridines). We explore the causal relationship between fluorine substitution and observed modulations in herbicidal, anticancer, and potential anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, structure-activity relationships (SAR), and robust screening protocols to validate and advance this promising class of compounds.

The Strategic Imperative for Fluorinating Nicotinates in Drug Discovery

The nicotinate (pyridine-3-carboxylate) scaffold is a privileged structure in biochemistry and pharmacology, being a derivative of niacin (Vitamin B3). Its unique electronic and hydrogen-bonding capabilities make it a frequent component of bioactive molecules. The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (-CF3), fundamentally alters the physicochemical properties of the parent molecule in predictable and often beneficial ways.

The rationale for this strategic fluorination is grounded in several key principles:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Modulation of pKa: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen. This alteration influences the molecule's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and ability to interact with biological targets.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket. The introduction of a trifluoromethyl group can also increase lipophilicity, which may enhance hydrophobic interactions between the drug molecule and its receptor.[1]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for improved target engagement.

These combined effects mean that fluorinating the nicotinate scaffold is a rational strategy for fine-tuning pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced potency and improved drug-like characteristics.[1]

Synthetic Pathways to Fluorinated Nicotinates

The synthesis of trifluoromethylpyridine (TFMP) derivatives, a key class of fluorinated nicotinates, often relies on building the pyridine ring from simple fluorinated precursors. This approach provides flexibility and control over the final substitution pattern.

Below is a representative workflow for the synthesis and subsequent biological screening of these compounds.

Caption: General workflow from synthesis to lead identification.

Example Protocol: Two-Step Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

This protocol is adapted from established methods for creating key TFMP intermediates. The causality behind this choice is its efficiency and use of readily available starting materials, making it suitable for generating a library of analogs for screening.

Step 1: Aldol Condensation to Form Pentadienoic Acid Intermediate

-

Reactant Preparation: To a solution of a β-ketoester or β-ketonitrile (e.g., ethyl 4,4,4-trifluoroacetoacetate) in acetic anhydride, add an appropriate aldehyde.

-

Reaction: Stir the mixture at room temperature. The enolacetate of the fluorinated reactant, formed in situ, undergoes a base-free condensation with the aldehyde.

-

Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the resulting pentadienoic acid derivative by column chromatography to yield the key intermediate.

Step 2: Aromatization to Form the Pyridine Ring

-

Reaction Setup: Dissolve the purified pentadienoic acid intermediate from Step 1 in a suitable solvent (e.g., ethanol).

-

Cyclization: Add a source of ammonia (e.g., ammonium acetate or aqueous ammonia) and heat the mixture under reflux. The ammonia triggers an aromatization cascade to form the pyridine ring.

-

Isolation: After cooling, the product often precipitates. Filter the solid and wash with a cold solvent. Alternatively, concentrate the reaction mixture and purify by recrystallization or chromatography.

-

Verification: Confirm the structure of the final 2-(trifluoromethyl)nicotinate product using ¹H NMR, ¹³C NMR, and HRMS.[2]

Preliminary Biological Activities & Screening Protocols

Fluorinated nicotinates have demonstrated promising activity across several biological domains. The trifluoromethyl group, in particular, appears crucial for potency in many applications.

Herbicidal Activity

Trifluoromethylpyridine (TFMP) derivatives are a commercially significant class of herbicides. Their mechanism often involves the inhibition of essential plant enzymes, leading to rapid and effective weed control.

Mechanism of Action: PPO Inhibition A primary target for many TFMP-containing herbicides is Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and is rapidly oxidized to Protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, causing rapid lipid peroxidation, membrane disruption, and cell death.

Caption: Mechanism of action for PPO-inhibiting herbicides.

Data Presentation: Herbicidal Activity of TFMP Derivatives The following table summarizes the inhibitory activity of selected fluorinated compounds against key herbicidal targets.

| Compound ID | Target Enzyme | Target Species | Activity Metric | Value | Reference |

| 12a | PPO | Abutilon theophrasti | IC₅₀ | 2.238 µM | [3] |

| 12b | PPO | Abutilon theophrasti | IC₅₀ | 1.423 µM | [3] |

| 7a | PPO | Nicotiana tabacum | IC₅₀ | 9.4 nM | [2] |

| Fomesafen | PPO | Nicotiana tabacum | IC₅₀ | 110.5 nM | [2] |

| Fluazifop-butyl | ACCase | Perennial Grasses | - | Excellent Activity | [1] |

Experimental Protocol: In Vitro PPO Inhibition Assay This protocol provides a reliable system for quantifying the inhibitory potential of novel compounds against plant PPO.

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., spinach leaves) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA and 5 mM DTT). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. Collect the supernatant containing the PPO enzyme.

-

Compound Preparation: Dissolve test compounds (fluorinated nicotinates) and a positive control (e.g., Fomesafen) in DMSO to create stock solutions. Prepare a serial dilution in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the enzyme extract, the test compound dilution, and the assay buffer.

-

Initiation & Measurement: Initiate the reaction by adding the substrate, protoporphyrinogen IX. Immediately measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time, corresponding to the formation of protoporphyrin IX.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer & Cytotoxic Potential

Derivatives of nicotinamide have shown promising cytotoxic effects against various cancer cell lines. While not all tested compounds are fluorinated, their activity provides a strong rationale for synthesizing and screening fluorinated analogs, which are expected to have improved pharmacokinetic properties.

Data Presentation: Cytotoxicity of Nicotinamide Derivatives The table below shows the in vitro cytotoxicity of several nicotinamide-based diamides against human lung cancer cell lines.

| Compound ID | Cell Line | Activity Metric | Value (µg/mL) | Reference |

| 4d | NCI-H460 (Lung) | IC₅₀ | 4.07 ± 1.30 | [4] |

| 4d | HL-7702 (Normal Liver) | IC₅₀ | 26.87 ± 0.95 | [4] |

| 4d | MDCK (Normal Kidney) | IC₅₀ | 13.45 ± 0.29 | [4] |

| 5-FU (Control) | NCI-H460 (Lung) | IC₅₀ | 6.74 ± 0.82 | [5] |

Note: Compound 4d shows favorable selective cytotoxicity against the NCI-H460 cancer cell line compared to normal cell lines.[4]

Experimental Protocol: MTT Cytotoxicity Assay This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated nicotinate compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the IC₅₀ value.[5]

Anti-inflammatory Potential: Targeting COX-2

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The strategic design of selective COX-2 inhibitors is a major goal in drug development to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6] The incorporation of fluorine into various heterocyclic scaffolds has proven to be a successful strategy for enhancing COX-2 inhibitory potency and selectivity.[7][8] Given the structural features of nicotinates, fluorinated derivatives represent a logical and promising, yet underexplored, class of potential COX-2 inhibitors.

Mechanism of Action: COX-2 Inhibition COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins that mediate inflammation, pain, and fever. Selective inhibitors bind to the active site of the COX-2 enzyme, blocking this conversion and thereby reducing the inflammatory response.

Caption: The COX-2 pathway and the site of action for inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) This self-validating protocol measures the peroxidase activity of COX-2, providing a robust method for screening potential inhibitors.

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and a fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine). Prepare human recombinant COX-2 enzyme solution.

-

Compound Plating: In a 96-well plate, add serial dilutions of the test compounds (fluorinated nicotinates) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Enzyme Incubation: Add the COX-2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the fluorometric substrate ADHP. The peroxidase component of COX-2 will oxidize ADHP to the highly fluorescent resorufin.

-

Measurement: Monitor the increase in fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm) over time using a plate reader.

-

Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

Preliminary data from various studies on fluorinated pyridines and related nicotinamide derivatives provide valuable SAR insights:

-

Position of Fluorine: In herbicidal PPO inhibitors, the substitution of a trifluoromethyl group at the para-position of a connected phenyl ring was found to be critical for bioactivity.[3] For antifungal nicotinamides, moving an isopropyl group from the meta- to the ortho-position on an aniline moiety resulted in a complete loss of activity, highlighting the steric sensitivity of the target's binding pocket.[9]

-

Type of Fluorination: The trifluoromethyl (-CF₃) group is a recurring motif in highly active compounds, particularly in agrochemicals, suggesting its combination of steric and electronic properties is highly favorable for target interaction.[1][3]

-

Interplay with Other Substituents: In herbicidal pyrido[2,3-d]pyrimidine compounds, the introduction of halogens (especially fluorine) onto an attached benzene ring significantly improved activity against monocot weeds, whereas an electron-donating methoxy group reduced activity.[10] This indicates that an overall electron-withdrawing character is beneficial for this class of herbicides.

Conclusion and Future Perspectives

The strategic fluorination of the nicotinate scaffold is a validated and highly promising approach for the discovery of novel bioactive molecules. The available data strongly support the potential of trifluoromethylpyridine and other fluorinated nicotinates in agrochemical applications, particularly as PPO-inhibiting herbicides. Furthermore, preliminary cytotoxic data on related nicotinamide structures provide a compelling basis for exploring fluorinated analogs as potential anticancer agents with improved selectivity and pharmacokinetic profiles.

The logical next step is the systematic exploration of fluorinated nicotinates as selective COX-2 inhibitors for anti-inflammatory applications. The field-proven success of fluorination in other COX-2 inhibitor scaffolds suggests a high probability of success. Future work should focus on synthesizing a diverse library of these compounds, varying the position and nature of the fluorine substitution, and screening them against a panel of biological targets to build a comprehensive SAR and identify lead candidates for further optimization.

References

-

Furuya, T., Kuttan, A., & Nampalli, S. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 132(10), 743-753. [Link]

-

Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4895-4906. [Link]

-

Singh, R. P., & Kumar, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6598. [Link]

-

Yang, W., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. [Link]

-

Li, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 103. [Link]

-

Yi, B., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. ACS Chemical Neuroscience, 5(9), 844-855. [Link]

-

Liu, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7435. [Link]

-

Li, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 103. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105085. [Link]

-

Berdis, A. J., & McCairn, M. C. (2008). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Nucleosides, Nucleotides & Nucleic Acids, 27(6-7), 803-805. [Link]

-

Wang, T., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

-

Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. [Link]

-

Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

-

Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Pharmaceuticals, 15(7), 850. [Link]

-

Kumar, R., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 20(30), 3649-3684. [Link]

-

Chodkowski, A., et al. (2016). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Chemical Biology & Drug Design, 87(2), 233-238. [Link]

-

Płaziński, A., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5026. [Link]

-

Zandona, A., et al. (2021). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 26(18), 5489. [Link]

-

Rasyidah, N., et al. (2018). Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562. UniSZA Journal of Science and Engineering, 1(1). [Link]

-

Acar, C., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Chemistry Journal, 55(3), 263-270. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1017. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1017. [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Kniess, T., & Steinbach, J. (2012). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 17(4), 4254-4289. [Link]

-

Lee, J. H., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 78. [Link]

-

Ojima, I., & Chen, J. (2010). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 131(10), 1058-1071. [Link]

-

Tietz, O., et al. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 14(35), 8358-8367. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Pyridine Derivatives

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a powerful and widely adopted strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated pyridine derivatives for researchers, scientists, and drug development professionals. We delve into the fundamental physicochemical advantages conferred by fluorine, offering a rationale for its prevalence in contemporary drug design. The core of this guide is a comprehensive overview of synthetic methodologies, from classical ring functionalization to cutting-edge late-stage fluorination techniques. Detailed, field-proven protocols are provided for key reactions, explaining the causality behind experimental choices. The narrative bridges synthesis with application through illustrative case studies and emphasizes the critical role of modern analytical techniques, particularly ¹⁹F NMR, in characterization. This guide is structured to serve as a practical and authoritative resource, empowering scientists to navigate the challenges and harness the full potential of fluorinated pyridines in the quest for next-generation therapeutics.

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds